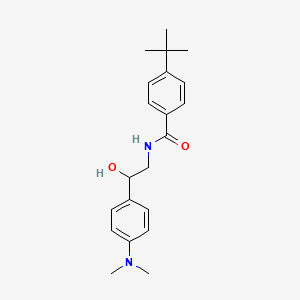

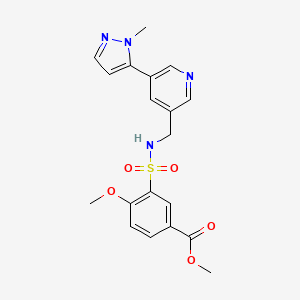

4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, also known as BML-275, is a potent and selective inhibitor of the enzyme AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, cancer, and inflammation. In

科学的研究の応用

Synthesis and Polymer Applications

The synthesis of derivatives of 4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide has led to the development of polymers with significant applications. For instance, derivatives synthesized through aromatic nucleophilic substitution reactions have been utilized to prepare polyamides with flexible main-chain ether linkages. These polymers exhibit non-crystallinity, solubility in polar solvents, and form transparent, flexible, and tough films. They are noted for their high thermal stability, demonstrated by glass transition temperatures mostly above 200°C and significant weight loss temperatures, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Chemical Reactivity

Research into tert-butyl phenylazocarboxylates, closely related in structure to the compound , reveals their versatility as building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions and radical reactions, enabling the synthesis of azocarboxamides and modifications of the benzene ring. Such chemical reactivity has paved the way for developing new synthetic pathways and molecules with potential applications in various chemical industries (Jasch, Höfling, & Heinrich, 2012).

Antioxidant and Stabilization Roles

The compound and its derivatives have been investigated for their antioxidant properties and potential as stabilizers in different contexts. For example, research into stabilizing diesel fuel has utilized derivatives for their antioxidative capabilities, contributing to the development of more stable and clean fuel formulations (Koshelev et al., 1996).

Electrochromic and Fluorescent Materials

Derivatives have been explored for their electrochromic properties, showing promise in developing novel materials for electrochromic devices (ECDs). Research indicates that these derivatives can undergo multi-oxidation stages at lower potentials, enhancing ECDs' performance by providing higher contrast and faster switching times. Furthermore, their incorporation into hybrid films with metal oxides like ZrO2 suggests potential for advanced applications in smart windows and displays (Li, Yen, & Liou, 2021).

特性

IUPAC Name |

4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-21(2,3)17-10-6-16(7-11-17)20(25)22-14-19(24)15-8-12-18(13-9-15)23(4)5/h6-13,19,24H,14H2,1-5H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFBBXLFLWABKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2920646.png)

![Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate](/img/structure/B2920649.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)

![6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine](/img/structure/B2920653.png)

![(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide](/img/structure/B2920654.png)

![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)

![Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2920659.png)